molecular formula C15H10Cl2N2S B11439100 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline

2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline

Cat. No.: B11439100
M. Wt: 321.2 g/mol
InChI Key: JSBBMPLXJDVEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C15H10Cl2N2S . It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloroquinoxaline and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-chlorobenzyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA.

    Pathways Involved: The pathways affected by the compound include signal transduction pathways, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

2-chloro-3-[(4-chlorophenyl)methylsulfanyl]quinoxaline

InChI

InChI=1S/C15H10Cl2N2S/c16-11-7-5-10(6-8-11)9-20-15-14(17)18-12-3-1-2-4-13(12)19-15/h1-8H,9H2

InChI Key

JSBBMPLXJDVEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.